molecular formula C11H11BrOS2 B1275346 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 71504-03-5

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B1275346
CAS No.: 71504-03-5
M. Wt: 303.2 g/mol
InChI Key: HGBLSWGFGWUCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on the phenyl ring and two methylsulfanyl groups on the prop-2-en-1-one moiety. Chalcones are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methylsulfanyl groups, converting them into sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

    Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles like amines or thiols, forming β-substituted ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows for interactions with biological targets involved in cancer cell proliferation. Further pharmacological studies are necessary to elucidate its efficacy and mechanisms of action against specific cancer types.

Polymer Chemistry

Due to its unique chemical properties, this compound can be utilized in polymer chemistry as a functional monomer. Its ability to participate in polymerization reactions allows for the development of new materials with tailored properties for applications in coatings, adhesives, and composites .

Photovoltaic Materials

The compound's electronic properties make it a candidate for use in organic photovoltaic materials. Its ability to absorb light and facilitate charge transfer could enhance the efficiency of solar cells when incorporated into device architectures .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and other proteins involved in critical cellular processes.

For example, the compound’s anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

The uniqueness of this compound lies in the presence of both the bromine atom and the methylsulfanyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a brominated phenyl group and two methylthio groups linked to a prop-2-en-1-one framework. Its molecular formula is C12H13BrS2, and it has a molecular weight of approximately 303.23 g/mol. The compound's structure features a conjugated system with an α,β-unsaturated ketone, which is significant for its potential biological activities.

The presence of the bromine atom enhances the compound's electrophilicity, while the methylthio groups may influence its reactivity and biological interactions. This unique combination of substituents suggests potential for diverse biological activities, including anticancer properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies on similar compounds indicate that they may induce apoptosis through the activation of caspases and alterations in cell cycle progression .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(4-Nitrophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-oneC12H12N2S2Contains a nitro group which may enhance biological activity.
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-oneC12H12ClS2Chlorine substituent may alter electronic properties compared to bromine.
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-oneC13H14O2S2Methoxy group introduces different reactivity and solubility characteristics.

The variations in substituents significantly influence the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has highlighted the importance of similar compounds in drug development. For example:

  • A study demonstrated that certain derivatives with α,β-unsaturated ketones showed IC50 values indicating effective inhibition of cell growth across multiple cancer cell lines . These findings underscore the potential application of such compounds in oncology.

Properties

IUPAC Name

1-(3-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBLSWGFGWUCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395830
Record name 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71504-03-5
Record name 1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.